16-(2,4,6-Triiodophenoxy)hexadecanoic acid
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Overview
Description
16-(2,4,6-Triiodophenoxy)hexadecanoic acid is a synthetic organic compound characterized by the presence of a hexadecanoic acid backbone with a 2,4,6-triiodophenoxy group attached at the 16th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2,4,6-triiodophenoxy)hexadecanoic acid typically involves the esterification of hexadecanoic acid with 2,4,6-triiodophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
16-(2,4,6-Triiodophenoxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triiodophenoxy group to less iodinated phenoxy groups.
Substitution: The iodine atoms in the triiodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less iodinated phenoxy derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
16-(2,4,6-Triiodophenoxy)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radiopaque.
Mechanism of Action
The mechanism of action of 16-(2,4,6-triiodophenoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The triiodophenoxy group can interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with lipid metabolism pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
16-Hydroxyhexadecanoic acid: An ω-hydroxy-long-chain fatty acid that is hexadecanoic acid substituted at position 16 by a hydroxy group.
Hexadecanoic acid:
Uniqueness
16-(2,4,6-Triiodophenoxy)hexadecanoic acid is unique due to the presence of the triiodophenoxy group, which imparts distinct chemical and physical properties. The iodine atoms enhance its radiopacity, making it useful in diagnostic imaging. Additionally, the compound’s structure allows for diverse chemical modifications, enabling its use in various research applications.
Properties
CAS No. |
500711-83-1 |
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Molecular Formula |
C22H33I3O3 |
Molecular Weight |
726.2 g/mol |
IUPAC Name |
16-(2,4,6-triiodophenoxy)hexadecanoic acid |
InChI |
InChI=1S/C22H33I3O3/c23-18-16-19(24)22(20(25)17-18)28-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(26)27/h16-17H,1-15H2,(H,26,27) |
InChI Key |
ULZDDSFUVVWTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OCCCCCCCCCCCCCCCC(=O)O)I)I |
Origin of Product |
United States |
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